N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S2/c16-15(17,18)11-3-1-4-13(9-11)26(23,24)20-7-5-12-10-25-14(21-12)22-8-2-6-19-22/h1-4,6,8-10,20H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJKETSDGPYYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique arrangement of pyrazole, thiazole, and benzenesulfonamide moieties. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazole Ring : Achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
- Synthesis of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.
- Coupling with Benzenesulfonamide : The thiazole derivative is further reacted with 3-trifluoromethylbenzenesulfonamide to yield the final compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Notably, it may inhibit certain kinases involved in signal transduction pathways that regulate cell proliferation and survival. This inhibition can lead to various biological effects, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Antimicrobial Properties : It exhibits antibacterial and antifungal activities against several pathogenic strains.
Anticancer Activity
Research has indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 26 | A549 (Lung Cancer) |
| Compound B | 49.85 | MCF7 (Breast Cancer) |
| Compound C | 0.30 | HUVEC (Endothelial Cells) |
These results suggest that the compound's structure plays a crucial role in its efficacy against various cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These findings indicate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Anticancer Study : A study demonstrated that a derivative of this compound inhibited cell growth in A549 lung cancer cells with an IC50 value of 26 µM, suggesting effective antiproliferative activity .
- Antimicrobial Evaluation : Another study reported that thiazole-bearing compounds exhibited potent antibacterial effects against MRSA and other pathogens, indicating their potential as therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole-thiazole have been tested against various bacteria, including Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects. The structure of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide suggests that it may also possess similar antimicrobial properties due to the presence of the thiazole ring, which is known for its efficacy against resistant strains like MRSA .
Anti-inflammatory and Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives as anti-inflammatory and anticancer agents. The compound's ability to inhibit specific pathways involved in inflammation and tumor progression has been documented, making it a candidate for further development in cancer therapeutics . The trifluoromethyl group is believed to enhance the lipophilicity and biological activity of the compound, providing a strategic advantage in drug design.
Structure-Activity Relationship (SAR) Studies
SAR analyses have been crucial in understanding how modifications to the core structure of compounds like this compound can influence their biological activity. Studies have shown that variations in substituents on the thiazole or pyrazole rings can lead to significant changes in potency against various biological targets .
Pesticidal Activity
The compound's structural features suggest potential applications in agriculture as a pesticide or herbicide. Compounds with similar thiazole and pyrazole structures have demonstrated effectiveness against agricultural pests and pathogens, indicating that this compound could be explored for similar uses .
Synthesis of Functional Materials
In materials science, the unique properties of compounds like this compound can be harnessed for creating functional materials. The incorporation of such compounds into polymers or nanomaterials could lead to enhanced mechanical properties or novel functionalities, such as improved thermal stability or electrical conductivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can be contextualized against the following analogs:
Structural Analogues
Key Differences and Advantages
Heterocyclic Diversity : Unlike celecoxib derivatives (pyrazole + benzenesulfonamide), the target compound integrates a thiazole ring , enhancing π-π stacking and hydrogen-bonding interactions with biological targets .
Trifluoromethyl Group: The 3-(trifluoromethyl)benzenesulfonamide moiety improves metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., compounds 1f–i in ) .
Linker Flexibility : The ethyl linker between thiazole and pyrazole allows conformational adaptability, contrasting with rigid pyridine-linked triarylpyrazoles () .
Pharmacological and Physicochemical Comparisons
- Anticancer Potential: Thiazole-containing derivatives (e.g., compound 10e in ) show antiproliferative activity against cancer cell lines (IC₅₀ = 2–10 µM), comparable to pyridine-linked sulfonamides in .
Research Findings
- Anti-inflammatory Activity : Celecoxib derivatives with trifluoromethyl groups () exhibit IC₅₀ values of 0.05–0.1 µM for COX-2 inhibition, suggesting the target compound may share this efficacy .
- Thermodynamic Stability : The trifluoromethyl group confers higher thermal stability (melting points >150°C) compared to methoxy- or chloro-substituted analogs (: 118–180°C) .
Preparation Methods
Structural Characterization
The final compound is validated using spectroscopic methods:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Thiazole ring formation : Cyclocondensation of α-bromoketones with thiourea derivatives under reflux in ethanol.
- Pyrazole-thiazole coupling : Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst in DMF at 80°C.
- Sulfonamide linkage : Reaction of the intermediate amine with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane with triethylamine as a base.
- Optimization : Yields are maximized by controlling stoichiometry (1:1.2 molar ratio for sulfonylation) and using anhydrous conditions to avoid hydrolysis .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm the presence of pyrazole (δ 7.8–8.2 ppm for aromatic protons) and sulfonamide (δ 3.1–3.4 ppm for -SO₂NH-).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 456.12 for C₁₆H₁₄F₃N₅O₂S₂).
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the thiazole-pyrazole junction .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms via fluorometric assays (IC₅₀ determination).
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., adenosine A₂A receptor) using HEK293 cells transfected with target receptors.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Address discrepancies via:
- Dose-response refinement : Test overlapping concentration ranges (e.g., 0.1–50 μM) to rule out assay-specific toxicity thresholds.
- Metabolic stability assessment : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the trifluoromethyl group).
- Off-target profiling : Screen against a panel of 50+ kinases or ion channels to identify polypharmacology .
Q. What computational approaches are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Combine:
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or carbonic anhydrase IX (PDB: 3IAI). Focus on the sulfonamide moiety’s hydrogen bonding to active-site zinc.
- QSAR modeling : Train models with descriptors like topological polar surface area (TPSA > 90 Ų predicts poor blood-brain barrier penetration).
- MD simulations : Analyze stability of the pyrazole-thiazole hinge region in aqueous and lipid bilayer environments .
Q. How can researchers improve the pharmacokinetic profile of this compound without compromising activity?
- Methodological Answer : Optimize via:
- Prodrug strategies : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability.
- Isosteric replacement : Substitute the trifluoromethyl group with a pentafluorosulfanyl (-SF₅) group to reduce metabolic lability.
- Formulation : Develop PEGylated nanoparticles for sustained release, validated by in vivo PK studies in Sprague-Dawley rats .
Q. What analytical techniques are critical for detecting degradation products under stressed conditions?
- Methodological Answer : Employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
